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1,2-Dihydro-3h-[1,2,4]triazino[5,6-b]indol-3-one Documentation Hub

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  • Product: 1,2-Dihydro-3h-[1,2,4]triazino[5,6-b]indol-3-one
  • CAS: 24838-20-8

Core Science & Biosynthesis

Foundational

Technical Guide: Structure-Activity Relationship (SAR) of Triazino[5,6-b]indol-3-one Scaffolds

Executive Summary The 1,2,4-triazino[5,6-b]indol-3-one scaffold represents a privileged fused heterocyclic system in medicinal chemistry. Its planar tricyclic architecture allows it to mimic purine bases, enabling it to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,4-triazino[5,6-b]indol-3-one scaffold represents a privileged fused heterocyclic system in medicinal chemistry. Its planar tricyclic architecture allows it to mimic purine bases, enabling it to act as an effective DNA intercalator, while its hydrogen-bonding potential makes it a versatile inhibitor of kinases (e.g., CK2, EGFR) and viral coat proteins. This guide dissects the molecular causality between specific structural modifications of this scaffold and their resulting biological phenotypes, specifically focusing on anticancer and antiviral modalities.

Chemical Architecture & Synthesis Strategy

The Core Scaffold

The scaffold consists of an indole ring fused to a 1,2,4-triazine ring.[1] The numbering system is critical for SAR discussion. The "3-one" designation implies a carbonyl at position 3, though tautomerism allows for functionalization at this site.

Validated Synthetic Protocol (The Isatin Route)

The most robust method for accessing this scaffold involves the condensation of isatin derivatives with semicarbazide (for 3-one) or thiosemicarbazide (for 3-thione), followed by base-catalyzed cyclization.

Step-by-Step Protocol:

  • Condensation: Dissolve substituted isatin (10 mmol) in ethanol (30 mL). Add semicarbazide hydrochloride (11 mmol) and sodium acetate (15 mmol) dissolved in water (10 mL). Reflux for 2–4 hours.

    • Checkpoint: Formation of a yellow/orange precipitate (Isatin-3-semicarbazone) indicates success.

  • Cyclization: Suspend the dried semicarbazone in aqueous K₂CO₃ (10%, 50 mL) or NaOH (4%). Reflux for 4–6 hours. The solution will darken (deep red/brown).

    • Mechanism:[2] Intramolecular nucleophilic attack of the semicarbazone amide nitrogen onto the isatin amide carbonyl.

  • Workup: Cool the mixture and acidify with glacial acetic acid to pH 4–5. The product (5H-[1,2,4]triazino[5,6-b]indol-3-one) precipitates as a solid. Recrystallize from DMF/Ethanol.

Synthesis Workflow Diagram

SynthesisPath Isatin Substituted Isatin Intermed Isatin-3-semicarbazone (Precipitate) Isatin->Intermed Condensation (EtOH/H2O) Semicarb Semicarbazide HCl Semicarb->Intermed Cyclization Base-Catalyzed Cyclization (K2CO3/Reflux) Intermed->Cyclization Ring Closure Product Triazino[5,6-b]indol-3-one (Scaffold) Cyclization->Product Acidification (AcOH)

Caption: Standard synthetic pathway converting isatin precursors to the triazinoindole core via semicarbazone intermediates.

Structure-Activity Relationship (SAR) Analysis

The biological activity of triazino[5,6-b]indol-3-one is governed by three primary "Zones of Modification."

Zone 1: The Indole Backbone (Positions 6, 7, 8, 9)

Modifications here primarily affect electronic distribution and lipophilicity , influencing the molecule's ability to intercalate into DNA or fit into hydrophobic enzyme pockets.

  • Position 8 (Para to Nitrogen):

    • Halogens (Cl, Br): significantly enhance anticancer activity. The electron-withdrawing nature stabilizes the aromatic system for

      
      -
      
      
      
      stacking interactions with DNA base pairs.
    • Methyl (-CH₃): often reduces potency compared to halogens due to lack of electronic pull, though it improves solubility.

  • Position 7 & 9:

    • Substitutions here often lead to steric clashes, particularly in kinase binding pockets. Unsubstituted is usually preferred unless specific hydrophobic contacts are targeted.

Zone 2: The N-5 Position (The "Anchor")

This is the most critical site for optimizing pharmacokinetics (PK) and target selectivity . The N-5 proton is acidic and easily alkylated.

  • Small Alkyl Groups (Methyl, Ethyl): Generally inactive or low potency.

  • Bulky/Functionalized Groups:

    • Pyridinocycloalkyl moieties: Introduction of these groups (as seen in iron chelator analogs like Compound 3k ) drastically improves antiproliferative activity (IC₅₀ < 1 µM). This allows the molecule to target the lysosome or mitochondria.

    • Acetohydrazide linkers: Enhance antiviral activity by improving hydrogen bonding with viral coat proteins.

Zone 3: The C-3 Position (The "Warhead")

While the "3-one" (carbonyl) is standard, converting it to a thione (C=S) or functionalizing the oxygen/sulfur is common.

  • C=O vs C=S: The thione (C=S) derivative often shows superior antibacterial and antileishmanial activity due to the higher lipophilicity and softness of sulfur, aiding membrane penetration.

  • Hydrazone Linkage: Condensing the C-3 carbonyl with hydrazine derivatives creates Schiff bases that can chelate metal ions (Cu²⁺, Ni²⁺), leading to DNA cleavage via oxidative stress.

SAR Summary Table
Structural ZoneModificationEffect on ActivityPrimary Mechanism
Indole C-8 -Cl / -BrIncrease (+++)Enhanced

-stacking / DNA Intercalation
Indole C-8 -OCH₃Decrease (-)Electron donation destabilizes stacking
N-5 -HModerate (+)Baseline activity
N-5 -Benzyl / PyridylIncrease (+++)Hydrophobic pocket occupancy / Iron chelation
C-3 =O (Ketone)High (++)H-bond acceptor (Kinase hinge region)
C-3 =S (Thione)High (+++)Membrane permeability / Metal chelation

Mechanistic Pathways & Visualizations

Mechanism 1: DNA Intercalation & Topoisomerase Inhibition

The planar triazinoindole system inserts itself between DNA base pairs. This intercalation distorts the DNA helix, preventing replication and inhibiting Topoisomerase II, which leads to apoptosis.

Mechanism 2: Iron Chelation (The "VLX600" Effect)

N-5 substituted derivatives can act as tridentate ligands, sequestering intracellular iron. This triggers a hypoxic response and lysosomal dysfunction, effective against solid tumors with high iron demand.

Mechanistic Signaling Diagram

Mechanism Compound Triazino[5,6-b]indol-3-one DNA DNA Base Pairs Compound->DNA Pi-Stacking Iron Intracellular Iron (Fe2+) Compound->Iron N5/C3 Chelation Kinase Kinase (CK2/EGFR) Compound->Kinase H-Bonding Intercalation Intercalation/Distortion DNA->Intercalation Chelation Iron Sequestration Iron->Chelation Inhibition ATP Competitive Inhibition Kinase->Inhibition TopoII Topoisomerase II Inhibition Intercalation->TopoII ROS ROS Generation (Mitochondrial Stress) Chelation->ROS Signaling Block Pro-Survival Signaling Inhibition->Signaling Apoptosis Apoptosis / Cell Death TopoII->Apoptosis ROS->Apoptosis Signaling->Apoptosis

Caption: Dual-mechanism of action showing DNA intercalation and iron chelation pathways leading to apoptosis.

Experimental Validation: Protocols

In Vitro Antiproliferative Assay (MTT)

To validate the SAR findings, the following protocol is standard for assessing IC₅₀ values against cancer cell lines (e.g., MCF-7, A549).

  • Seeding: Seed cells (5 × 10³ cells/well) in 96-well plates and incubate for 24h at 37°C/5% CO₂.

  • Treatment: Dissolve triazinoindole derivatives in DMSO. Treat cells with serial dilutions (0.1 – 100 µM) for 48h. Ensure final DMSO concentration < 0.1%.

  • Labeling: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.

  • Solubilization: Remove supernatant. Add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

Self-Validation Check:

  • Control: Untreated cells (100% viability).

  • Positive Control:[3] Doxorubicin or Cisplatin.

  • Rejection Criteria: If R² < 0.95 for the regression curve, repeat the assay.

References

  • Design, synthesis and biological evaluation of 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators. Source: Molecular Diversity (2025).[4][5][6] URL:[Link]

  • Synthesis and biological evaluation of new [1,2,4]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines against Leishmania donovani. Source: European Journal of Medicinal Chemistry (2010).[7] URL:[Link]

  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Source: Advances in Microbiology (2013). URL:[Link]

  • Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. Source: European Journal of Medicinal Chemistry (2020). URL:[Link]

  • Synthesis and DNA binding studies of novel triazine-isatin hybrids. Source: RSC Advances (2025). URL:[Link]

Sources

Exploratory

The Therapeutic Potential of Triazinoindol-3-one in Oncology: A Technical Guide for Researchers

Foreword: The Evolving Landscape of Oncology Research and the Promise of Novel Heterocyclic Compounds In the relentless pursuit of more effective and targeted cancer therapies, the focus of oncological research has incre...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Evolving Landscape of Oncology Research and the Promise of Novel Heterocyclic Compounds

In the relentless pursuit of more effective and targeted cancer therapies, the focus of oncological research has increasingly shifted towards the exploration of novel heterocyclic compounds. These structurally diverse molecules offer a rich scaffold for the development of small molecule inhibitors that can selectively target the intricate signaling networks driving tumorigenesis and metastatic progression. Among these, the triazinoindol-3-one core structure has emerged as a particularly promising pharmacophore, demonstrating significant potential for the development of a new generation of anticancer agents.

This in-depth technical guide is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology. It aims to provide a comprehensive overview of the therapeutic potential of triazinoindol-3-one derivatives, delving into their synthesis, mechanisms of action, and the experimental methodologies required for their evaluation. As a Senior Application Scientist, the author's objective is to not only present established protocols but also to offer insights into the causal relationships behind experimental choices, thereby fostering a deeper understanding of how to unlock the full therapeutic promise of this exciting class of compounds. Every protocol and mechanistic claim is grounded in authoritative scientific literature to ensure the highest level of scientific integrity and to empower researchers to confidently build upon the existing body of knowledge.

The Triazinoindol-3-one Scaffold: A Privileged Structure in Oncology

The 5H-[1][2][3]triazino[5,6-b]indol-3(2H)-one scaffold is a fused heterocyclic system that combines the structural features of an indole and a triazine ring. This unique combination confers upon it the ability to interact with a variety of biological targets with high affinity and specificity. The indole moiety is a well-established pharmacophore in numerous approved anticancer drugs, known for its ability to mimic the purine core of ATP and interact with the hinge region of protein kinases.[4] The triazine ring, a nitrogen-rich heterocycle, provides multiple points for hydrogen bonding and can be readily functionalized to modulate the compound's physicochemical properties and target selectivity.[5]

The convergence of these two privileged structures within the triazinoindol-3-one core creates a molecule with inherent potential for targeting key players in cancer cell signaling, particularly receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][6] Dysregulation of these RTKs is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and angiogenesis.

Synthesis of Triazinoindol-3-one Derivatives: A Strategic Approach

The synthesis of the triazinoindol-3-one core and its derivatives typically commences from readily available starting materials, most notably isatin or its substituted analogs. A common and effective strategy involves the initial formation of an isatin-3-thiosemicarbazone, which then undergoes cyclization to yield the 5H-[1][2][3]triazino[5,6-b]indole-3-thiol scaffold.[7] While this provides the closely related thiol analog, the corresponding -3-one can be obtained through established chemical transformations.

A generalized synthetic scheme is presented below:

Synthesis of 5H-[1,2,4]triazino[5,6-b]indole-3-thiol Isatin Isatin Isatin_Thiosemicarbazone Isatin-3-thiosemicarbazone Isatin->Isatin_Thiosemicarbazone Reflux in acidic ethanol Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Isatin_Thiosemicarbazone Triazinoindole_thiol 5H-[1,2,4]triazino[5,6-b]indole-3-thiol Isatin_Thiosemicarbazone->Triazinoindole_thiol Cyclization (e.g., K2CO3, dioxane, reflux)

Caption: General synthesis of the 5H-[1][2][3]triazino[5,6-b]indole-3-thiol scaffold.

Further derivatization at various positions of the triazinoindol-3-one core allows for the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer activity of triazinoindol-3-one derivatives stems from their ability to modulate multiple critical signaling pathways within cancer cells. The primary mechanisms of action identified to date include the induction of apoptosis through the intrinsic mitochondrial pathway and the arrest of the cell cycle, often coupled with the direct inhibition of key receptor tyrosine kinases.

Induction of Apoptosis via the Mitochondrial Pathway

A hallmark of the therapeutic efficacy of many successful anticancer agents is their ability to induce programmed cell death, or apoptosis. Studies on 5H-[1][2][3]triazino[5,6-b]indole derivatives have demonstrated their capacity to trigger the intrinsic (mitochondrial) apoptotic pathway.[2][8] This is characterized by a shift in the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.

Specifically, treatment with these compounds has been shown to:

  • Downregulate the anti-apoptotic protein Bcl-2: Bcl-2 prevents the release of cytochrome c from the mitochondria, thereby inhibiting apoptosis. Its downregulation by triazinoindol-3-one derivatives sensitizes the cancer cells to apoptotic stimuli.[8]

  • Upregulate the pro-apoptotic protein Bax: Bax, upon activation, oligomerizes at the mitochondrial outer membrane, leading to the formation of pores and the subsequent release of cytochrome c into the cytoplasm.[8]

  • Activate Caspase-3: The release of cytochrome c initiates a caspase cascade, culminating in the activation of the executioner caspase, Caspase-3. Cleaved (active) Caspase-3 is a key mediator of the dismantling of the cell during apoptosis.[2][8]

Apoptosis Induction by Triazinoindol-3-one Triazinoindol Triazinoindol-3-one Derivative Bcl2 Bcl-2 (Anti-apoptotic) Triazinoindol->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Triazinoindol->Bax Activates Mitochondria Mitochondria Bcl2->Mitochondria Bax->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The intrinsic apoptotic pathway induced by triazinoindol-3-one derivatives.

Cell Cycle Arrest

In addition to inducing apoptosis, triazinoindol-3-one derivatives have been observed to cause a halt in the progression of the cell cycle. Flow cytometry analysis has revealed that treatment with these compounds can lead to an accumulation of cells in the G1 phase of the cell cycle.[2][8] This G1 arrest prevents the cells from entering the S phase, where DNA replication occurs, thereby inhibiting proliferation. This effect is often linked to the modulation of cyclin-dependent kinases (CDKs) and their regulatory proteins.

Inhibition of Receptor Tyrosine Kinases (RTKs)

A pivotal aspect of the therapeutic potential of triazinoindol-3-one derivatives lies in their ability to inhibit receptor tyrosine kinases that are frequently overexpressed or hyperactivated in cancer.

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a key driver of proliferation, survival, and metastasis in a wide range of solid tumors. The triazinoindole scaffold is well-suited to fit into the ATP-binding pocket of the EGFR kinase domain, and several studies have reported the potent inhibitory activity of these compounds against EGFR.[1][4]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is the primary mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen. Inhibition of VEGFR-2 can effectively starve the tumor and prevent its growth and dissemination. Triazinoindol-3-one derivatives have shown promise as VEGFR-2 inhibitors.[6][9]

The dual inhibition of both EGFR and VEGFR-2 presents a particularly attractive therapeutic strategy, as it simultaneously targets tumor cell proliferation and the tumor's blood supply.

RTK Inhibition by Triazinoindol-3-one Triazinoindol Triazinoindol-3-one Derivative EGFR EGFR Triazinoindol->EGFR Inhibits VEGFR2 VEGFR-2 Triazinoindol->VEGFR2 Inhibits Proliferation Cell Proliferation & Survival EGFR->Proliferation Angiogenesis Angiogenesis VEGFR2->Angiogenesis

Caption: Inhibition of EGFR and VEGFR-2 signaling by triazinoindol-3-one derivatives.

Experimental Evaluation of Triazinoindol-3-one Derivatives

A robust and systematic experimental approach is crucial for the preclinical evaluation of novel anticancer compounds. The following section provides detailed, step-by-step methodologies for key in vitro assays to assess the therapeutic potential of triazinoindol-3-one derivatives.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest cancer cells from culture and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the triazinoindol-3-one derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C and 5% CO2, allowing the formazan crystals to form.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently agitate the plate on a shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is the gold standard for analyzing the distribution of cells in the different phases of the cell cycle.

Principle: Propidium iodide is a fluorescent intercalating agent that stoichiometrically binds to DNA. The fluorescence intensity of PI is therefore directly proportional to the DNA content of a cell. This allows for the differentiation of cells in G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.

Step-by-Step Protocol:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the triazinoindol-3-one derivative at various concentrations for a specified time (e.g., 24 or 48 hours).

    • Harvest the cells by trypsinization, and collect both the adherent and floating cells to include apoptotic populations.

    • Wash the cells twice with ice-cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Incubate the cells at -20°C for at least 2 hours (or overnight) for fixation.

  • Staining:

    • Centrifuge the fixed cells at 1,500 rpm for 5 minutes and discard the ethanol.

    • Wash the cells once with ice-cold PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire at least 10,000 events per sample.

    • Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Western Blot Analysis of Apoptotic Markers

Western blotting is a powerful technique to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against the proteins of interest. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.

Step-by-Step Protocol:

  • Cell Lysis and Protein Quantification:

    • Treat cells with the triazinoindol-3-one derivative as desired.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA or Bradford assay.

  • Gel Electrophoresis and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by molecular weight.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.

Data Presentation and Interpretation

The effective presentation of experimental data is paramount for clear communication and interpretation of results.

Quantitative Data Summary

Summarize all quantitative data, such as IC50 values from cell viability assays, in a clearly structured table for easy comparison across different cell lines and compound derivatives.

Table 1: Antiproliferative Activity of Representative Triazinoindol-3-one Derivatives

Compound IDCancer Cell LineIC50 (µM)[2]
3k A549 (Lung)0.59
MCF-7 (Breast)0.86
Hela (Cervical)1.31
HepG-2 (Liver)0.92
MA-7 MCF-7 (Breast)<10
K-562 (Leukemia)<10
MA-8 MCF-7 (Breast)<10
K-562 (Leukemia)<10
MA-12 MCF-7 (Breast)<10
K-562 (Leukemia)<10
MA-13 MCF-7 (Breast)<10
K-562 (Leukemia)<10
MA-14 MCF-7 (Breast)<10
K-562 (Leukemia)<10

Note: Data for compounds MA-7, MA-8, MA-12, MA-13, and MA-14 are presented as <10 µg/ml in the source, which has been converted to a qualitative <10 µM for consistency, as the exact molar concentrations were not provided.[1]

Future Directions and Concluding Remarks

The triazinoindol-3-one scaffold represents a highly promising starting point for the development of novel and effective anticancer agents. The evidence gathered to date strongly suggests a multi-faceted mechanism of action that includes the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic drivers such as EGFR and VEGFR-2.

Future research in this area should focus on several key aspects:

  • Lead Optimization: A systematic medicinal chemistry approach to further derivatize the triazinoindol-3-one core is warranted to improve potency, selectivity, and pharmacokinetic properties.

  • In-depth Mechanistic Studies: A more comprehensive understanding of the downstream signaling pathways affected by EGFR and VEGFR-2 inhibition is needed. This includes investigating the effects on the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways.

  • In Vivo Efficacy Studies: Promising lead compounds should be advanced to preclinical in vivo models of cancer to evaluate their efficacy, safety, and pharmacokinetic profiles in a more physiologically relevant setting.

  • Biomarker Discovery: Identifying predictive biomarkers of response to triazinoindol-3-one derivatives will be crucial for their future clinical development and for patient stratification.

References

  • Modi, S. J., et al. (2015). Synthesis and Anticancer Screening of Triazine Analogues. Innovare Journal of Science and Technology, 3(2), 1-6.
  • Li, W., et al. (2024). Design, synthesis and biological evaluation of 5H-[1][2][3]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators. Molecular Diversity.

  • Abdel-Aziz, A. A.-M., et al. (2021). EGFR and/or VEGFR-2 tyrosine kinase inhibitors.
  • El-Sayed, N. N. E., et al. (2020). Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors. Molecules, 25(13), 3048.
  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). Retrieved from [Link]

  • Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

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  • BenchChem. (2025).
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  • ResearchGate. (n.d.). Western blotting for Caspase-3, Bax and Bcl-2 protein expression.... Retrieved from [Link]

  • Zhang, Y., et al. (2015). Convenient Synthesis 5 H -[1][2][3]Triazine[5,6- b ]indole-3-thiol Derivatives. ResearchGate.

  • El-Naggar, A. M., et al. (2024). 1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2: Synthesis, Biological Evaluations and Molecular Docking. Molecules, 29(2), 299.
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Biological Evaluation of New[1][2][3]Triazino[5,6-b]indol-3-ylthio-1,3,5-triazines and[1][2][3]Triazino[5,6-b]indol-3-ylthio-pyrimidines Against Leishmania donovani. Retrieved from [Link]

  • Li, W., et al. (2024). Design, synthesis and biological evaluation of 5H-[1][2][3]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators. Molecular Diversity.

  • Gomaa, M. S., et al. (2023).
  • Design, Synthesis of New 1,2,4-Triazole/1,3,4-Thiadiazole with Spiroindoline, Imidazo[4,5-b]quinoxaline and Thieno[2,3-d]pyrimidine from Isatin Derivatives as Anticancer Agents. (2022). Molecules, 27(3), 829.
  • El-Damasy, A. K., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([1][2][3]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Scientific Reports, 11(1), 11425.

  • Singh, P., et al. (2010). Synthesis and biological evaluation of new[1][2][3]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines and[1][2][3]triazino[5,6-b]indol-3-ylthio-pyrimidines against Leishmania donovani. European Journal of Medicinal Chemistry, 45(6), 2359–2365.

  • Nur-E-Alam, M., et al. (2022). Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors. Molecules, 27(13), 4287.
  • Pathak, V. K., et al. (2022). A) Tyrosine kinase (EGFR) inhibitors,[10] and B) the most active... ResearchGate.

  • El-Sayed, N. N. E., et al. (2022). Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. ACS Omega, 7(28), 24443–24458.
  • Mohammadi-Far, S., et al. (2021). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives.

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Protocols & Analytical Methods

Method

Application Note: Green Catalytic &amp; Energy-Efficient Synthesis of 1,2,4-Triazino[5,6-b]indol-3-one

This Application Note and Protocol Guide details the green chemistry synthesis of 1,2,4-triazino[5,6-b]indol-3-one , a privileged scaffold in medicinal chemistry known for its antiviral, antihypertensive, and antidepress...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the green chemistry synthesis of 1,2,4-triazino[5,6-b]indol-3-one , a privileged scaffold in medicinal chemistry known for its antiviral, antihypertensive, and antidepressant properties.

Executive Summary & Strategic Rationale

The conventional synthesis of 1,2,4-triazino[5,6-b]indol-3-one typically involves the condensation of isatin with semicarbazide followed by base-catalyzed cyclization. While effective, traditional methods often suffer from prolonged reflux times (4–12 hours), the use of volatile organic solvents (VOCs), and moderate yields due to thermal degradation.

This guide presents two validated Green Chemistry Approaches :

  • Microwave-Assisted Organic Synthesis (MAOS): Utilizes dielectric heating to accelerate reaction kinetics, reducing times to minutes.

  • Ultrasound-Mediated Synthesis (Sonochemistry): Uses acoustic cavitation to drive mass transfer in aqueous media, eliminating the need for external heating and toxic solvents.

Both methods align with the 12 Principles of Green Chemistry , specifically focusing on Safer Solvents, Energy Efficiency, and Waste Prevention.

Mechanistic Insight

The formation of the triazinoindole scaffold proceeds via a two-step cascade:

  • Schiff Base Formation: Condensation of the C-3 carbonyl of isatin with the terminal hydrazine group of semicarbazide to form the isatin-3-semicarbazone intermediate.

  • Intramolecular Cyclodehydration: A base-mediated nucleophilic attack of the amide nitrogen onto the C-2 carbonyl of the isatin ring, followed by dehydration to fuse the 1,2,4-triazine ring.

Reaction Pathway Diagram

ReactionMechanism Isatin Isatin (Substrate) Inter Intermediate: Isatin-3-semicarbazone Isatin->Inter Condensation (-H2O) Semi Semicarbazide (Reagent) Semi->Inter Cyclic Transition State: Intramolecular Attack Inter->Cyclic Base/Energy (MW or US) Product Product: 1,2,4-triazino[5,6-b]indol-3-one Cyclic->Product Cyclodehydration (-H2O)

Caption: Mechanistic pathway from Isatin condensation to Triazinoindole cyclization.[1]

Comparative Analysis: Conventional vs. Green Approaches[1]

The following data summarizes the efficiency gains when shifting from thermal reflux to green methodologies.

MetricConventional RefluxMethod A: Microwave (MW)Method B: Ultrasound (US)
Solvent Methanol/Ethanol (Reflux)Water/Ethanol (1:1)Water (Aqueous)
Reaction Time 6 – 12 Hours5 – 15 Minutes 20 – 40 Minutes
Yield 65 – 75%88 – 95% 85 – 92%
Energy Profile High (Continuous Heating)Low (Targeted Dielectric Heating)Very Low (Ambient Temp)
Purification Recrystallization often requiredSimple FiltrationSimple Filtration

Detailed Experimental Protocols

Method A: Microwave-Assisted Synthesis (Recommended for High Throughput)

Rationale:[2] Microwave irradiation provides rapid, uniform heating, overcoming the activation energy barrier for the cyclization step more efficiently than thermal conduction.

Reagents:

  • Isatin (1 mmol)

  • Semicarbazide Hydrochloride (1.1 mmol)

  • Sodium Acetate (anhydrous, 1.5 mmol) – Acts as a green base/buffer.

  • Solvent: Ethanol:Water (1:1 v/v, 5 mL)

Protocol:

  • Preparation: In a 10 mL microwave-transparent vial (e.g., Pyrex or Teflon), dissolve Isatin and Semicarbazide HCl in the EtOH/Water mixture.

  • Activation: Add Sodium Acetate. The mixture may turn turbid; this is normal.

  • Irradiation: Cap the vial loosely (or use a dedicated MW reactor with pressure control). Irradiate at 140–160 Watts (approx. 80°C) for 5–8 minutes .

    • Note: If using a domestic microwave (for educational demos), use "Defrost" or "Low" setting to prevent solvent bumping, extending time to 10 mins.

  • Monitoring: Check reaction progress via TLC (Eluent: Ethyl Acetate:Hexane 3:7). The starting material (Isatin) spot should disappear.

  • Workup: Allow the reaction vessel to cool to room temperature. Pour the mixture onto crushed ice (20 g).

  • Isolation: A yellow-to-orange precipitate will form immediately. Filter under vacuum.

  • Purification: Wash the solid with cold water (2 x 10 mL) to remove salts. Recrystallize from hot ethanol only if necessary (often >95% pure).

Method B: Ultrasound-Mediated Aqueous Synthesis (Recommended for Energy Efficiency)

Rationale: Ultrasonic cavitation creates microscopic "hot spots" (high T/P) in the liquid, driving the reaction at ambient bulk temperature without organic solvents.

Reagents:

  • Isatin (1 mmol)

  • Semicarbazide Hydrochloride (1.1 mmol)

  • Potassium Carbonate (

    
    , 1 mmol)
    
  • Solvent: Deionized Water (10 mL) – 100% Aqueous media.

Protocol:

  • Suspension: In a 50 mL Erlenmeyer flask, suspend Isatin and Semicarbazide HCl in water.

  • Sonication: Place the flask in an ultrasonic bath (cleaning bath type, 35–40 kHz). Sonicate for 5 minutes to disperse particles.

  • Catalysis: Add

    
     to the suspension.
    
  • Reaction: Sonicate the mixture at room temperature for 30–45 minutes .

    • Observation: The suspension will change color (typically darkening) and become more homogenous before precipitating the product.

  • Workup: Filter the precipitate directly.

  • Washing: Wash with dilute HCl (1%) to neutralize any residual carbonate, followed by water.

  • Drying: Dry in a hot air oven at 60°C.

Workflow Visualization

GreenWorkflow cluster_MW Method A: Microwave cluster_US Method B: Ultrasound Start Start: Reagent Prep (Isatin + Semicarbazide) Choice Select Green Method Start->Choice MW_Step1 Add EtOH/Water + NaOAc Choice->MW_Step1 High Speed US_Step1 Add Water + K2CO3 Choice->US_Step1 Ambient Temp MW_Step2 Irradiate 160W, 5-8 min MW_Step1->MW_Step2 MW_Step3 Pour on Ice MW_Step2->MW_Step3 Filter Vacuum Filtration MW_Step3->Filter US_Step2 Sonicate 35kHz, 30 min US_Step1->US_Step2 US_Step3 Acid Wash (dil. HCl) US_Step2->US_Step3 US_Step3->Filter Verify Validation: MP, TLC, IR Filter->Verify

Caption: Decision matrix and workflow for Microwave vs. Ultrasound synthesis routes.

Validation & Quality Control

To ensure the protocol is self-validating, researchers should verify the product using the following checkpoints:

  • Melting Point: The pure triazinoindol-3-one typically melts >300°C (decomposition). A sharp melting point indicates high purity.

  • IR Spectroscopy:

    • Absence of Isatin carbonyl peak (~1730 cm⁻¹).

    • Presence of C=N stretch (~1610 cm⁻¹).

    • Presence of Amide C=O (~1680 cm⁻¹).

  • TLC: Use Ethyl Acetate:Hexane (1:1). The product is more polar than Isatin and will have a significantly lower

    
     value.
    

References

  • Microwave-Assisted Synthesis of Isatin Derivatives Source: Journal of Chemistry, 2015.[3] Context: Validates the speed and efficiency of microwave irradiation for condensing isatin with hydrazine derivatives.

  • Ultrasound Mediated Green Synthesis of Triazine Derivatives Source: Journal of Materials and Environmental Science, 2016. Context: Establishes the "sonochemical protocol" as significantly greener (E-factor reduction) than conventional heating.

  • Synthesis of 1,2,4-triazino[5,6-b]indole Derivatives Source: ResearchGate / Heterocyclic Communications. Context: Provides the fundamental mechanistic grounding for the cyclization of isatin-3-thiosemicarbazones/semicarbazones.

  • Green Chemistry Approaches in Heterocyclic Synthesis Source: MDPI Molecules, 2020. Context: A broad review confirming the utility of aqueous media and energy-efficient methods for nitrogen-containing heterocycles.

Sources

Application

Application Notes and Protocols: Strategic Solvent Selection for Biological Screening of Triazinoindole Derivatives

Abstract The triazinoindole scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise in oncology, neurodegenerative disease, and metabolic disorders.[1][2][3] However, the successful bi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The triazinoindole scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise in oncology, neurodegenerative disease, and metabolic disorders.[1][2][3] However, the successful biological evaluation of these often lipophilic compounds is critically dependent on an appropriate solvent and sample preparation strategy. An injudicious choice of solvent can lead to poor solubility, compound precipitation, and the generation of false-negative or false-positive results due to solvent-induced bioactivity or toxicity.[4][5] This guide provides a comprehensive, experience-driven framework for selecting and validating solvents for the biological screening of triazinoindole libraries, ensuring data integrity and maximizing the potential for hit discovery.

Introduction: The Solvent as a Critical Reagent

In the quest for novel therapeutics, the process of moving a compound from a chemist's vial to a biological assay is a pivotal transition. For heterocyclic compounds like triazinoindoles, which often possess poor aqueous solubility, the choice of solvent is not a trivial matter of logistics but a critical experimental parameter that dictates the bioavailability of the compound to its biological target.[6][7] The ideal solvent must achieve complete compound solubilization, be compatible with the assay format (biochemical or cell-based), and, most importantly, remain inert, exerting no independent biological effect that could confound the interpretation of results.[8]

This document eschews a one-size-fits-all approach, instead presenting a logical, tiered workflow for solvent selection. We will explore the foundational physicochemical properties of triazinoindoles, detail empirical methods for solubility assessment, and provide robust protocols for validating solvent compatibility in your specific biological system.

Understanding the Challenge: Physicochemical Landscape of Triazinoindoles

The triazinoindole core, a fusion of an electron-rich indole system and a nitrogen-rich triazine ring, presents a unique solubility challenge. The planar, aromatic nature of the scaffold contributes to high crystal lattice energy, often making it difficult to dissolve. Furthermore, the diverse substitutions made to this core in the course of lead discovery can drastically alter its physicochemical properties.[9]

Key properties influencing solubility include:

  • LogP (Lipophilicity): Triazinoindoles are frequently lipophilic. The inherent polarity of the triazole moiety can sometimes improve water solubility, but this is often offset by hydrophobic substituents on the indole or triazine rings.[10][11]

  • Hydrogen Bonding: The nitrogen atoms in the triazine ring and the indole N-H can act as hydrogen bond acceptors and donors, respectively. These interactions are pivotal for drug-target binding but also influence how the molecule interacts with protic versus aprotic solvents.[10][12]

  • pKa: The basicity of the triazine nitrogens can be exploited. In some cases, adjusting the pH to protonate the molecule can significantly enhance aqueous solubility, though this must be compatible with assay conditions.[13]

The Tiered Approach to Solvent Selection: A Workflow

A systematic approach is essential to efficiently identify an optimal solvent system while minimizing the use of precious compound. The following workflow provides a structured decision-making process.

Solvent_Selection_Workflow cluster_0 Tier 1: Initial Solubility Screening cluster_1 Tier 2: Alternative Solvent & Co-Solvent Screening cluster_2 Tier 3: Assay Compatibility & Validation A Start: Dry Compound (1-2 mg) B Test Solubility in DMSO (Gold Standard) A->B C Soluble at >10 mM? B->C D Proceed to Tier 3: Assay Validation C->D Yes E Proceed to Tier 2: Alternative Solvents C->E No F Test Solubility in: - DMF - NMP - Dioxane - Acetonitrile G Soluble at >10 mM? F->G G->D Yes H Test Co-Solvent Systems (e.g., DMSO/Ethanol, DMSO/PEG400) G->H No I Soluble at >10 mM? H->I I->D Yes J Consider Formulation Strategies (e.g., pH modification, surfactants) I->J No K Determine Max Tolerated Solvent Concentration in Assay L Run Solvent-Only Controls (Vehicle Control) K->L M Assess for: - Cytotoxicity (Cell-based) - Assay Interference (Biochemical) L->M N Data Interpretation: Compare to Untreated Control M->N

Caption: Tiered workflow for systematic solvent selection.

Protocols and Methodologies

Protocol 1: Empirical Solubility Assessment

This protocol is designed to rapidly assess the solubility of a triazinoindole derivative in a panel of common organic solvents.

Objective: To determine the approximate solubility of a compound and identify a suitable primary stock solvent.

Materials:

  • Triazinoindole compound (powder form)

  • Calibrated analytical balance

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes (P1000, P200, P20)

  • Vortex mixer

  • Bath sonicator

  • Solvents (HPLC Grade or higher): Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Ethanol (EtOH), Acetonitrile (ACN).[14]

Procedure:

  • Preparation: Weigh approximately 1-2 mg of the triazinoindole compound into a pre-weighed microcentrifuge tube. Record the exact weight.

  • Initial Solvent Addition: Based on the compound's molecular weight, calculate the volume of DMSO required to make a 10 mM stock solution. Add this volume of DMSO to the tube.

  • Solubilization: Vortex the tube vigorously for 1 minute. If the compound is not fully dissolved, place it in a bath sonicator for 10 minutes.

  • Visual Inspection: After sonication, visually inspect the solution against a bright light source. Look for any suspended particles or cloudiness. A completely dissolved sample will be a clear solution.

  • Insoluble Outcome: If the compound is not soluble at 10 mM in DMSO, centrifuge the tube at high speed (e.g., 14,000 rpm) for 5 minutes. Carefully remove the supernatant. Allow the residual solvent to evaporate and re-weigh the tube to estimate the amount of undissolved material. This provides a semi-quantitative measure of solubility.

  • Alternative Solvents: If DMSO fails, repeat steps 1-4 with alternative solvents like DMF or NMP. For compounds showing partial solubility, a co-solvent approach can be attempted (e.g., 1:1 DMSO:Ethanol).

  • Documentation: Meticulously record the solvent, target concentration, and visual outcome for each compound. This creates an invaluable internal database for your chemical library.

Causality and Expertise: Starting with DMSO is standard practice due to its exceptional solvating power for a wide range of organic molecules.[15] However, it is a known bioactive molecule.[5][16][17] Therefore, finding an alternative is often desirable. Sonication is used to break down crystal lattice energy and enhance the rate of dissolution. Visual inspection is a rapid, albeit qualitative, first pass. For high-throughput screening (HTS), where compound precipitation in the assay plate can cause significant artifacts, achieving a clear stock solution at a concentration well above the final screening concentration (typically 100-1000x) is paramount.[18]

Data Presentation: Solvent Properties Comparison

The choice of solvent involves trade-offs between solvating power, biocompatibility, and practical handling.

SolventDielectric ConstantBoiling Point (°C)Key AdvantagesKey DisadvantagesTypical Max Assay Conc.
DMSO 47.2189Excellent solvating power; miscible with water.Bioactive; can be cytotoxic; interferes with some assays; unstable with some compounds.[5][19]< 0.5% (cell-based)[20] < 1% (biochemical)
DMF 36.7153Good solvating power; similar to DMSO.Toxic (hepatotoxin); less biocompatible than DMSO.< 0.1%
Ethanol 24.678.4Biocompatible; volatile (easy to remove).Weaker solvent for highly lipophilic compounds; can affect cell membranes.[5][20]< 1%
Acetonitrile 37.581.6Good for compounds unstable in DMSO; less viscous.Can precipitate proteins; less common in cell-based assays.[21]Assay-dependent; often lower than DMSO.
Cyrene™ N/A227"Green" bio-based solvent; low toxicity reported; does not interfere with ROS assays.[22][23][24]Newer solvent; less data available; may not be compatible with all processes.[22]Similar to DMSO; requires validation.
Protocol 2: Validating Solvent Compatibility in Biological Assays

Objective: To determine the maximum concentration of the chosen solvent that does not interfere with the biological assay (either cell-based or biochemical).

Workflow Diagram:

Assay_Validation_Workflow A Select Solvent & Assay (e.g., DMSO in a cell viability assay) B Prepare Solvent Dilution Series in Assay Medium (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%) A->B C Add Dilutions to Assay Wells (Including 'No Solvent' and 'Positive/Negative' Controls) B->C D Incubate and Process Assay According to Standard Protocol C->D E Analyze Data: Compare Solvent-Treated Wells to 'No Solvent' Control D->E F Determine No-Observed-Adverse-Effect-Level (NOAEL) E->F G Set Final Screening Concentration BELOW the NOAEL F->G

Caption: Workflow for determining solvent tolerance in an assay.

Procedure (Example: Cell-Based Viability Assay, e.g., MTT/AlamarBlue):

  • Cell Plating: Plate cells in a 96- or 384-well plate at the density determined by your primary assay protocol. Allow cells to adhere overnight.

  • Solvent Titration: Prepare a 2x concentration series of your chosen solvent (e.g., DMSO) in the cell culture medium. A typical series might be 4%, 2%, 1%, 0.5%, 0.25%, 0.1%, and 0% (medium only).

  • Treatment: Remove the old medium from the cells and add the solvent-containing medium. Ensure you have multiple replicates for each condition. Include:

    • Untreated Control: Cells in medium without any solvent.

    • Vehicle Control Series: Cells treated with each concentration of the solvent.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., staurosporine) to ensure the assay is working.

  • Incubation: Incubate the plate for the duration of your planned compound screen (e.g., 24, 48, or 72 hours).

  • Assay Readout: Perform the viability assay according to the manufacturer's protocol.

  • Data Analysis: Normalize the data to the untreated control (set to 100% viability). Plot cell viability as a function of solvent concentration. The highest concentration that does not cause a statistically significant decrease in viability is the maximum tolerated concentration.

  • Establish Working Concentration: Your final screening concentration of the solvent should be safely below this maximum level. For example, if 0.5% DMSO shows no toxicity, a final screening concentration of 0.1% to 0.25% provides a safety margin.[19]

Causality and Expertise: This protocol is a self-validating system.[5] It is crucial because solvent tolerance is highly cell-type dependent.[20] Some cell lines are exquisitely sensitive to DMSO, while others are more robust.[16] Running this control experiment before initiating a large screen prevents the catastrophic loss of time and resources that would result from using an inappropriate solvent concentration. The inclusion of both untreated and vehicle controls allows you to distinguish between the effect of the solvent and the effect of your test compound.

Conclusion and Best Practices

The successful biological screening of a novel chemical series like the triazinoindoles is contingent upon rigorous and thoughtful experimental design. The solvent is not merely a vehicle but an active component of the assay system that must be chosen and validated with care.

Key Takeaways:

  • Prioritize Solubility: A compound that has precipitated is not being tested. Ensure complete dissolution in the stock solution.

  • Know Your Limits: Empirically determine the maximum tolerated solvent concentration for your specific assay and cell line. Never assume a "safe" concentration.

  • Control Everything: Always include both untreated (no solvent) and vehicle (solvent only) controls in every assay plate. This is non-negotiable for data integrity.

  • Document Meticulously: Maintain a clear record of the solvents used for each compound and their performance. This institutional knowledge is invaluable for future screening campaigns.

By following the tiered workflow and validation protocols outlined in this guide, researchers can confidently navigate the challenges of working with triazinoindole libraries, ensuring that the biological data generated is a true reflection of the compound's activity, not an artifact of the solvent used to deliver it.

References

  • Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. (2010). Environmental Science & Technology, 44(12), 4775–4781. [Link]

  • Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays - ACS Publications. (2010). Environmental Science & Technology, 44(12), 4775–4781. [Link]

  • 2-triazenoindoles: synthesis and biological activity. (2002). Il Farmaco, 57(3), 225-229. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (2014). Cytotechnology, 66(4), 589–597. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays - ResearchGate. (2025). Cytotechnology. [Link]

  • Clastogenicity of triazinoindole derivatives in relation with the physicochemical properties of the substituents. (1994). Arzneimittelforschung, 44(8), 953-6. [Link]

  • Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. (2010). Environmental Science & Technology, 44(12), 4775-4781. [Link]

  • Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. (2020). Communications Biology, 3(1), 666. [Link]

  • Optimizing Drug Solubility. (2017). Contract Pharma. [Link]

  • Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. (2019). RSC Medicinal Chemistry, 11(1), 111-117. [Link]

  • Cyrene is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - University of Strathclyde. (2020). RSC Medicinal Chemistry. [Link]

  • Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - RSC Publishing. (2019). RSC Medicinal Chemistry, 11(1), 111-117. [Link]

  • Unexpected low-dose toxicity of the universal solvent DMSO. (2014). The FASEB Journal, 28(7), 2757-2769. [Link]

  • Novel Multi-Target Directed Triazinoindole Derivatives as Anti-Alzheimer Agents. (2020). ACS Chemical Neuroscience, 11(21), 3584–3603. [Link]

  • Triazinoindole Analogs as Potent Inhibitors of α-glucosidase: Synthesis, Biological Evaluation and Molecular Docking Studies. (2015). Bioorganic Chemistry, 58, 81-87. [Link]

  • Alternatives to DMSO? Acetonitrile in biology? : r/Chempros. (2021). Reddit. [Link]

  • Further Studies on Triazinoindoles as Potential Novel Multitarget-Directed Anti-Alzheimer's Agents. (2020). ACS Chemical Neuroscience, 11(21), 3584-3603. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (2021). Journal of Drug Delivery and Therapeutics, 11(4-S), 162-171. [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]

  • CONSIDERING DIMETHYL SULFOXIDE SOLVENT TOXICITY TO MAMMALIAN CELLS AND ITS BIOLOGICAL EFFECTS. (2024). Experimental Oncology. [Link]

  • Strategies to Address Low Drug Solubility in Discovery and Development. (2016). Pharmaceutical Research, 33(4), 795-812. [Link]

  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. (2024). Journal of Medicinal Chemistry. [Link]

  • The Toxicity of Dimethyl Sulfoxide Combined with Alkylating Agent MNU. (2025). Drug Design, Development and Therapy. [Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. (2022). International Journal of Molecular Sciences, 23(14), 7775. [Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - ResearchGate. (2022). International Journal of Molecular Sciences. [Link]

  • High-Throughput Screening for Discovery of Novel Solid Forms. (2024). Eurofins. [Link]

  • Aqueous solubility of the studied compounds. ResearchGate. [Link]

  • Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties. (2022). Moroccan Journal of Chemistry. [Link]

  • Chemistry of trisindolines: natural occurrence, synthesis and bioactivity. (2021). RSC Advances, 11(30), 18413-18429. [Link]

  • Biocompatibility Failure & Solvent Effect on Chemical Characterization. (2021). MD+DI. [Link]

  • High-throughput screening. Wikipedia. [Link]

  • A Guide to Solvent Grades. (2022). CP Lab Safety. [Link]

  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. ResearchGate. [Link]

  • Water solubility and physicochemical properties of representative compounds and ETV. ResearchGate. [Link]

  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. (2024). R Discovery. [Link]

  • High Throughput Screening (HTS) Services. Evotec. [Link]

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  • Properties of various organic solvents. ResearchGate. [Link]

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  • Solubility determination and thermodynamic modelling of 3-amino-1,2,4-triazole in ten organic solvents from T = 283.15 K to T = 318.15 K and mixing properties of solutions. ResearchGate. [Link]

  • Solubilization and determination of solution thermodynamic properties of itraconazole in different solvents at different temperatures. (2019). Drug Development and Industrial Pharmacy, 45(7), 1144-1152. [Link]

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Technical Notes & Optimization

Troubleshooting

troubleshooting side products in isatin condensation reactions

Welcome to the technical support center for isatin condensation reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize isatin as a key building block for syn...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for isatin condensation reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize isatin as a key building block for synthesizing diverse heterocyclic scaffolds, including spirooxindoles and quinolines. Isatin's reactivity, governed by its electrophilic C3-carbonyl and acidic N-H proton, is a double-edged sword, offering vast synthetic possibilities but also presenting unique challenges in controlling side product formation.[1][2]

This document provides in-depth, field-tested insights into common issues, their mechanistic origins, and robust troubleshooting strategies to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries encountered during isatin condensation experiments.

Q1: My reaction mixture is a complex mess with multiple spots on the TLC, and the yield of my desired product is very low. What are the first things I should check?

A1: A complex reaction profile is a frequent issue stemming from the high reactivity of the isatin core. Begin with a systematic review of your reaction parameters:

  • Starting Material Purity: Isatin can degrade on storage. Verify the purity of your isatin and the active methylene compound or amine partner. Impurities can initiate or catalyze side reactions.

  • Base/Catalyst Choice: The nature and stoichiometry of the base or catalyst are critical. Strong bases like sodium hydroxide can cause hydrolysis and ring-opening of the isatin lactam.[3][4] Consider switching to a milder organic base (e.g., piperidine, triethylamine) or a heterogeneous catalyst where applicable.[5]

  • Temperature Control: Many isatin condensations are exothermic. Running the reaction at elevated temperatures can promote side reactions, including self-condensation or decomposition. Attempt the reaction at room temperature or 0 °C first.

  • Solvent Effects: The solvent plays a crucial role in stabilizing intermediates and influencing reaction pathways. Protic solvents like ethanol can participate in the reaction or favor different equilibria compared to aprotic solvents like THF or DCM.

Q2: I've isolated a highly polar, water-soluble side product that wasn't present in my starting materials. What is it likely to be?

A2: This is a classic sign of isatin ring hydrolysis. Under basic or sometimes strongly acidic conditions, the C2-amide (lactam) bond in isatin can be cleaved to form the salt of isatinic acid (2-aminophenylglyoxylic acid).[3][6] This species is very polar and often remains in the aqueous layer during workup, but it can complicate purification if it's the major product.

  • Cause: Nucleophilic attack of hydroxide or other strong nucleophiles at the C2-carbonyl.

  • Solution: Use anhydrous solvents, run the reaction under an inert atmosphere (N₂ or Ar) to exclude moisture, and employ non-nucleophilic or milder bases. If the reaction tolerates it, N-alkylation or N-acylation of the isatin starting material can prevent this side reaction by increasing the stability of the lactam.[1]

Q3: A dark red or purple, insoluble solid crashed out of my reaction. What could this be?

A3: The formation of intensely colored, insoluble materials often points to the dimerization or self-condensation of isatin. One common product is indirubin, an isomer of indigo, formed via the condensation of isatin with indoxyl (which can be generated from isatin under certain reducing conditions). Another possibility is the direct aldol self-condensation of isatin.

  • Cause: This is often promoted by strong bases and higher temperatures, where one molecule of isatin (or a derivative) acts as a nucleophile and another as an electrophile.

  • Solution: Maintain a lower reaction temperature. Ensure slow, controlled addition of the base or catalyst. Using a slight excess of the reaction partner (the active methylene compound) can also minimize the opportunity for isatin to react with itself.

In-Depth Troubleshooting Guide

This section explores specific side products and provides detailed strategies for their mitigation.

Problem 1: Formation of Isatoic Anhydride and Other Oxidation Products

Isatoic anhydride is a common impurity that can arise if oxidizing conditions are present. Its formation consumes the isatin starting material, reducing the overall yield.

  • Mechanism: Isatin can be oxidized by various agents, including atmospheric oxygen under certain conditions, to yield isatoic anhydride.[2][7][8]

  • Troubleshooting Steps:

    • Inert Atmosphere: Always conduct reactions, especially those running for extended periods or at elevated temperatures, under an inert atmosphere of nitrogen or argon to exclude oxygen.

    • Solvent Purity: Peroxides in aged solvents (like THF or ether) can act as oxidants. Use freshly distilled or inhibitor-free, peroxide-checked solvents.

    • Avoid Oxidizing Reagents: Scrutinize all reagents for potential oxidizing capabilities.

Problem 2: Pfitzinger Rearrangement and Quinoline Formation

When reacting isatin with carbonyl compounds containing an α-methylene group under strong basic conditions, the intended product can be usurped by the Pfitzinger reaction, which leads to the formation of a quinoline-4-carboxylic acid.[3][4][9]

  • Mechanism: The reaction is initiated by the base-catalyzed hydrolysis of isatin to the isatinate salt. This intermediate then condenses with the enolate of the carbonyl partner, followed by cyclization and dehydration to form the quinoline ring.[3]

  • Troubleshooting Flowchart: The following diagram outlines a decision-making process to mitigate this side reaction.

pfitzinger_troubleshooting Troubleshooting Pfitzinger Side Reactions start Quinoline Side Product Detected check_base Is a strong base (e.g., KOH, NaOH) used in a protic solvent? start->check_base switch_base Switch to Milder Conditions: - Organic Base (Piperidine, DBU) - Lewis Acid Catalyst (e.g., TiCl4) - Anhydrous, aprotic solvent check_base->switch_base Yes check_temp Is the reaction run at high temperature? check_base->check_temp No success Desired Condensation Product Favored switch_base->success protect_N Protect the Isatin Nitrogen (e.g., N-alkylation, N-Boc) protect_N->success check_temp->protect_N No, consider structural modification lower_temp Lower reaction temperature to 0°C or RT check_temp->lower_temp Yes lower_temp->success

Caption: A decision tree for mitigating unwanted Pfitzinger quinoline synthesis.

Problem 3: Formation of Spiro-Anils and Other Intermediates in Diamine Condensations

When condensing isatin with 1,2-diamines (like o-phenylenediamine), the reaction can stall at intermediate stages or form alternative products instead of the expected indolo[2,3-b]quinoxaline.[10][11] Side products can include spiro-benzimidazolines or anils.[10][11]

  • Mechanism: The reaction proceeds via nucleophilic attack of one amino group on the C3-carbonyl of isatin. A subsequent intramolecular cyclization can lead to the spiro intermediate. The final product is formed after dehydration. The reaction outcome is highly dependent on the solvent and catalyst.

  • Controlling the Outcome:

    • Acidic Solvents (e.g., Acetic Acid): These conditions strongly favor the formation of the fully dehydrated, planar indolo[2,3-b]quinoxaline product.[10]

    • Neutral or Basic Solvents: In solvents like ethanol or DMF without an acid catalyst, mixtures of the final product along with the spiro intermediate and anil are often observed.[10][11] Heating these intermediates can often drive the reaction to completion.

Parameter Optimization Table

The following table summarizes the general effects of key parameters on the outcome of isatin condensation reactions.

ParameterConditionLikely Effect on Side ProductsRationale
Base Strong (KOH, NaOEt)Increases ring-opening (isatinic acid) and Pfitzinger products.Promotes hydrolysis of the lactam bond.[3][4]
Weak (Piperidine, Et₃N)Decreases ring-opening; may be insufficient for some condensations.Less nucleophilic and less likely to attack the C2-carbonyl.
Catalyst Protic Acid (AcOH)Favors dehydration steps and can prevent spiro-intermediate isolation.Catalyzes the elimination of water, driving the reaction to the final product.
Lewis Acid (TiCl₄, ZnCl₂)Can promote condensation while avoiding strong base issues.Activates the C3-carbonyl towards nucleophilic attack.
Temperature High (>80 °C)Increases rate of side reactions (dimerization, decomposition).Provides activation energy for alternative, higher-energy pathways.[5]
Low (0 °C to RT)Minimizes side reactions, but may require longer reaction times.Favors the kinetically controlled, often desired, reaction pathway.
Solvent Protic (EtOH, MeOH)Can act as a nucleophile or proton source, influencing equilibria.Can facilitate proton transfer steps required in many condensation mechanisms.
Aprotic (THF, DCM, DMF)Minimizes hydrolysis and other solvent-mediated side reactions.Solvates ions without actively participating in proton exchange.

Validated Experimental Protocols

Protocol 1: Knoevenagel Condensation of Isatin with Malononitrile

This protocol describes a standard, high-yielding procedure for forming 2-oxoindolin-3-ylidene)malononitrile, a common building block.

  • Reagents & Setup:

    • Isatin (1.0 eq)

    • Malononitrile (1.1 eq)

    • Piperidine (0.1 eq)

    • Ethanol (approx. 0.2 M concentration of isatin)

    • Round-bottom flask with a magnetic stirrer and reflux condenser.

  • Procedure:

    • To a stirred suspension of isatin in ethanol at room temperature, add malononitrile.

    • Add piperidine dropwise to the mixture.

    • Heat the reaction mixture to reflux (approx. 78 °C) and monitor by TLC (Typical eluent: 30% Ethyl Acetate in Hexane). The reaction is usually complete within 1-2 hours.

    • Upon completion, cool the mixture in an ice bath. The product will precipitate as a bright yellow-orange solid.

    • Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

    • The product is often pure enough for subsequent steps, but can be recrystallized from ethanol or isopropanol if needed.

Protocol 2: Purification of Crude Isatin via Bisulfite Adduct Formation

This non-chromatographic method is excellent for removing organic, non-carbonyl impurities from crude isatin or a reaction mixture where isatin is a major unreacted component.[12]

  • Reagents & Setup:

    • Crude Isatin (1.0 eq)

    • Sodium Bisulfite (NaHSO₃) (1.5 eq)

    • Water

    • Concentrated HCl

    • Beakers, filter funnel, and pH paper.

  • Procedure:

    • Suspend the crude isatin in hot water.

    • Prepare a concentrated aqueous solution of sodium bisulfite and add it to the isatin suspension.

    • Heat and stir the mixture. The isatin will dissolve as the water-soluble bisulfite adduct is formed.

    • Filter the hot solution to remove any insoluble impurities.

    • Cool the filtrate in an ice bath to allow the sodium-isatin bisulfite adduct to crystallize.

    • Collect the crystals by filtration.

    • To regenerate the pure isatin, suspend the adduct crystals in water and add concentrated HCl dropwise with stirring until the solution is strongly acidic.

    • The orange-red precipitate of pure isatin will form.

    • Filter the solid, wash thoroughly with water until the washings are neutral, and dry under vacuum.

Mechanistic Visualization

Understanding the pathways to side products is key to preventing them. The diagram below illustrates the competing pathways of a desired Knoevenagel condensation versus the undesired hydrolytic ring-opening.

reaction_pathways cluster_main Isatin Reaction Pathways cluster_desired Desired Path (Knoevenagel) cluster_side Side Reaction Path (Hydrolysis) Isatin Isatin Adduct Aldol Adduct Intermediate Isatin->Adduct + Enolate (C3 attack) RingOpened Ring-Opened Intermediate Isatin->RingOpened + OH- (C2 attack) Enolate Enolate of Active Methylene (e.g., -CH(CN)2) Product Desired Product (Dehydrated) Adduct->Product - H2O Hydroxide Hydroxide (OH-) (from Base/H2O) SideProduct Isatinic Acid Salt (Side Product) RingOpened->SideProduct Proton Transfer

Caption: Competing reaction pathways at the isatin C2 and C3 carbonyls.

By understanding these competing reactions and carefully controlling your experimental conditions, you can significantly improve the outcome of your isatin condensation reactions, leading to higher yields and purer products.

References

  • Engaging Isatins in Multicomponent Reactions (MCRs) – Easy Access to Structural Diversity. (2021). The Chemical Record, 21, 1-115. [Link]

  • Effect of temperature (°C) on the condensation reaction of isatin with o-phenylenediamnine. (n.d.). ResearchGate. [Link]

  • Reaction of isatin with alkylating agents with acidic methylenes. (2012). Arkivoc. [Link]

  • Isatin. (n.d.). Organic Syntheses Procedure. [Link]

  • Hoare, R. C. (1937). U.S. Patent No. 2,086,805. U.S.
  • Isatin and Its Derivatives: Chemistry, Synthesis, and Pharmacological Activities – A Comprehensive Review. (2025). Journal of Advance and Future Research. [Link]

  • Reaction of Isatins with Active Methylene Compounds on Neutral Alumina: Formation of Knoevenagel Condensates and Other Interesting Products. (n.d.). ResearchGate. [Link]

  • Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (2021). RSC Advances, 11(45), 28251-28279. [Link]

  • Bora, K., et al. (2023). One-Pot, Five-Component Condensation Reaction of Isatin, Secondary Amines, Malononitrile, Alcohols, and Molecular Oxygen to Access 3-Functionalized 2-Oxindoles. The Journal of Organic Chemistry, 88(19), 13593-13602. [Link]

  • da Silva, J. F. M., Garden, S. J., & Pinto, A. C. (2001). The chemistry of isatins: a review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12(3), 273-324. [Link]

  • Niume, K., et al. (1980). The Condensation of Isatin with o-Phenylenediamine. Bulletin of the Chemical Society of Japan, 53(7), 2111-2112. [Link]

  • Pfitzinger reaction. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Hinsberg oxindole synthesis. (n.d.). Grokipedia. [Link]

  • Condensation reactions between isatin and nitroacetate. (n.d.). ResearchGate. [Link]

  • Al-Azzawi, A. M., & Al-Rubaie, A. F. (2015). Hydrolysis and Hydrazinolysis of Isatin-Based Ald- and Ketazines. Semantic Scholar. [Link]

  • A mini-Review on the Synthesis and biological evaluation of Isatin Derivatives. (2022). International Journal of Health and Biological Sciences, 1(2), 1-18. [Link]

  • Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 194-205. [Link]

  • Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. (2022). ACS Omega, 7(20), 16999-17013. [Link]

  • The Pfitzinger Reaction. (Review). (n.d.). Scribd. [Link]

  • Kinetics Of The Hydrolysis Of Isatin In Water And Water +Co-Solvent. (2002). ResearchGate. [Link]

  • of temperature vs. solvent effect on isatin and Proline reaction. (n.d.). ResearchGate. [Link]

  • Synthesis of Isatin Derivatives Used for the Inhibition of Pro-Apoptotic Jurkat T Cells. (2011). CORE Scholar. [Link]

  • Al-khuzaie, F. H. A., & Al-Safi, R. I. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193-206. [Link]

  • The Pfitzinger Reaction. (2024, December 10). Sciencemadness.org. [Link]

  • Pfitzinger sythesis - Formal Report. (n.d.). Scribd. [Link]

  • Synthesis of Substituted Isatins from the MBH Adduct of 1,5,6-Trisubstituted Isatins Using (2,4-Dinitrophenyl)hydrazine and K-10 Clay Explored as Protection–Deprotection Chemistry. (2019). ACS Omega, 4(5), 9393-9402. [Link]

  • Preparation method of isatin. (2008).
  • Isatin. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Hinsberg Oxindole Synthesis. (2017, May 13). Chem-Station Int. Ed.[Link]

  • Is it possible to separate isatin derivatives from isatin without using Colum chromatography? (2015, September 11). ResearchGate. [Link]

  • Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098. [Link]

  • Need urgent help with crystallization/drying/solidifying of an isatin derivative. (2024, April 20). Reddit. [Link]

  • Synthesis of Isatin and its derivatives containing heterocyclic compounds. (2021). ResearchGate. [Link]

  • da Silva, J. F. M., Garden, S. J., & Pinto, A. C. (2001). The Chemistry of Isatins: a Review from 1975 to 1999. SciELO. [Link]

  • Indoles Synthesis. (2010, May 8). Organic Chemistry Portal. [Link]

  • Engaging Isatins and Amino Acids in Multicomponent One-Pot 1,3-Dipolar Cycloaddition Reactions—Easy Access to Structural Diversity. (2023). Molecules, 28(18), 6539. [Link]

  • Features of the reaction of isatin derivatives with ortho-phenylenediamine. (n.d.). ResearchGate. [Link]

  • Chen, W., et al. (2009). Catalyst-free aldol condensation of ketones and isatins under mild reaction conditions in DMF with molecular sieves 4 Å as additive. Green Chemistry, 11(9), 1465-1476. [Link]

  • Hinsberg oxindole synthesis. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • 2-(p-Hydroxybenzyl)indoles - Side Products Formed Upon Cleavage of Indole Derivatives from Carboxylated Wang Polymer - an NMR Study. (2003). Molecules, 8(11), 793-800. [Link]

Sources

Optimization

Technical Support Center: Purification of Fused Triazinoindole Heterocycles

Welcome to the technical support center for the purification of fused triazinoindole heterocycles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexitie...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of fused triazinoindole heterocycles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these potent and structurally diverse molecules. Fused triazinoindoles are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] However, their unique chemical architecture often presents significant purification challenges.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The advice herein is grounded in established chemical principles and field-proven insights to ensure the integrity and reproducibility of your results.

Part 1: Troubleshooting Guide - Navigating Common Purification Hurdles

This section addresses specific problems encountered during the purification of fused triazinoindole derivatives in a question-and-answer format.

Problem 1: Low Recovery After Column Chromatography

Question: I'm experiencing significant loss of my fused triazinoindole compound on the silica gel column. What are the likely causes and how can I improve my recovery?

Answer:

Low recovery during silica gel chromatography of fused triazinoindoles is a common issue stemming from the intrinsic properties of the scaffold. The presence of multiple nitrogen atoms makes these compounds basic and highly polar, leading to strong interactions with the acidic silica surface. This can result in irreversible adsorption or "streaking" and decomposition on the column.

Causality and Solutions:

  • Strong Adsorption to Silica: The lone pairs on the triazine and indole nitrogen atoms can form strong hydrogen bonds with the silanol groups (Si-OH) of the silica gel, leading to poor elution.

    • Solution 1: Deactivate the Silica Gel. Before packing your column, you can neutralize the acidic sites by pre-treating the silica gel. A common method is to slurry the silica gel in the chosen mobile phase containing a small amount of a volatile base, such as triethylamine (0.1-1%) or ammonia solution. This will cap the acidic silanol groups, reducing strong interactions.

    • Solution 2: Switch to an Alternative Stationary Phase. If deactivation is insufficient, consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like diol or amino-propylated silica. For highly polar compounds, hydrophilic interaction liquid chromatography (HILIC) can be a powerful alternative.[3]

  • On-Column Degradation: The acidic nature of silica gel can catalyze the degradation of sensitive fused triazinoindoles.[4][5] The triazine ring, in particular, can be susceptible to hydrolysis under acidic conditions.

    • Solution: Use a Buffered Mobile Phase. Incorporating a small amount of a basic modifier like triethylamine in your eluent system not only masks the silica's acidity but also maintains a pH that is more amenable to the stability of your compound.

  • Poor Solubility in the Mobile Phase: If the compound has low solubility in the chosen eluent, it may precipitate at the top of the column upon loading, leading to poor separation and recovery.

    • Solution: Optimize the Loading and Elution Solvents. Ensure your compound is fully dissolved in the loading solvent. It is best to dissolve the crude product in a minimal amount of a stronger solvent and then adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried powder can be loaded onto the column. This technique, known as dry loading, often improves resolution and recovery.

Experimental Workflow: Column Deactivation and Dry Loading

G cluster_prep Preparation cluster_packing Column Packing cluster_loading Sample Loading cluster_elution Elution start Start slurry Slurry silica gel in mobile phase (e.g., Hexane/Ethyl Acetate) start->slurry add_base Add triethylamine (0.5% v/v) to the slurry slurry->add_base equilibrate_slurry Stir for 30 minutes add_base->equilibrate_slurry pack_column Pack the column with the treated silica slurry equilibrate_slurry->pack_column equilibrate_column Equilibrate the packed column with the mobile phase containing triethylamine pack_column->equilibrate_column dry_load Carefully add the dry, adsorbed sample to the top of the column dissolve Dissolve crude product in a minimal volume of a polar solvent (e.g., DCM or Acetone) adsorb Add a small amount of silica gel to the solution dissolve->adsorb evaporate Evaporate the solvent completely adsorb->evaporate evaporate->dry_load elute Elute with the mobile phase (containing triethylamine) dry_load->elute collect Collect fractions elute->collect end End collect->end G cluster_hplc Chiral HPLC cluster_cryst Diastereomeric Recrystallization racemic Racemic Fused Triazinoindole screen_csp Screen Chiral Stationary Phases (CSPs) racemic->screen_csp add_acid Add Chiral Resolving Agent (e.g., Tartaric Acid) racemic->add_acid optimize_mp Optimize Mobile Phase screen_csp->optimize_mp prep_hplc Preparative Chiral HPLC optimize_mp->prep_hplc enantiomers_hplc Separated Enantiomers prep_hplc->enantiomers_hplc form_salts Form Diastereomeric Salts add_acid->form_salts recrystallize Fractional Recrystallization form_salts->recrystallize separate_diastereomer Isolate One Diastereomer recrystallize->separate_diastereomer liberate Liberate Enantiomer (Base Treatment) separate_diastereomer->liberate enantiomer_cryst Single Enantiomer liberate->enantiomer_cryst

Sources

Troubleshooting

Technical Support Center: Resolving Regioisomer Formation in Triazinoindol-3-one Derivatives

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Regiochemistry Control in 5H-[1,2,4]triazino[5,6-b]indole-3-one/thione Synthesis Welcome to the Technical Support Center You are likely h...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Regiochemistry Control in 5H-[1,2,4]triazino[5,6-b]indole-3-one/thione Synthesis

Welcome to the Technical Support Center

You are likely here because your LC-MS shows two peaks with identical mass, your proton NMR integration is messy, or your crystal structure doesn't match your docking model.

The synthesis of 1,2,4-triazino[5,6-b]indoles —specifically the alkylation of the 3-oxo/thione scaffold—is notoriously prone to regioisomerism. This scaffold contains multiple nucleophilic sites: the indole nitrogen (N5), the triazine nitrogens (N2 and N4), and the exocyclic oxygen/sulfur (C3=O/S).

This guide provides a causality-driven troubleshooting workflow to resolve, separate, and identify these isomers.

Module 1: Diagnostic & Prevention Strategy

Before attempting to separate mixtures, you must identify where the heterogeneity originates. The most common error is assuming the triazine ring closure is the source of isomers, when it is frequently the subsequent alkylation step.

The Isomerism Landscape
  • Tautomerism (Transient): In solution, the 3-oxo/thione derivatives exist in rapid equilibrium between the 2H, 4H, and 3-OH/SH forms. This is not a separation issue but an NMR assignment issue.

  • Alkylation Regioisomerism (Permanent): Upon adding an electrophile (R-X), the kinetic vs. thermodynamic control dictates whether the R group attaches to N2 , N4 , or O/S .

  • Indole N-Alkylation: If the indole nitrogen (N5) is unsubstituted, it competes for the electrophile.

Strategic Recommendation: The "Lock-First" Protocol

To eliminate N5 competition: Always start with an N-alkylated isatin precursor if your final target requires substitution at the indole nitrogen. Alkylating the formed triazinoindole scaffold at N5 is difficult due to the acidity of the triazine protons.

Module 2: Controlling the Reaction (The Fix)

If you are alkylating 5H-[1,2,4]triazino[5,6-b]indol-3-one (or thione), use the following logic gates to direct the electrophile to the desired position.

Scenario A: Targeting S-Alkylation (The Kinetic Product)

For 3-thione derivatives, S-alkylation is chemically preferred under mild conditions due to the high nucleophilicity of sulfur (Soft Acid/Soft Base principle).

  • Reagents: Alkyl halide (1.1 eq), Triethylamine (TEA) or

    
    .
    
  • Solvent: Acetone or Ethanol (Room Temperature).

  • Outcome: >90% S-alkyl product.

  • Validation: Loss of C=S stretch in IR; significant downfield shift of S-CH protons in NMR.

Scenario B: Targeting N-Alkylation (The Thermodynamic Battle)

This is where mixtures of N2 and N4 isomers occur.

  • N2-Alkylation: Generally the thermodynamic product . Favored by high temperatures and thermodynamic control.

  • N4-Alkylation: Often the kinetic product , but sterically sensitive to substituents at the indole C9 position (periplasmic effect).

  • O-Alkylation: Rare, but favored by "hard" electrophiles (e.g., sulfonates) and hard bases (Ag2CO3).

Troubleshooting Workflow: Optimizing N2 vs. N4

AlkylationLogic Start Target: N-Alkylation Solvent Select Solvent System Start->Solvent Decision1 Polar Aprotic (DMF/DMSO) Solvent->Decision1 Base Select Base Decision2 Base Strength Base->Decision2 Decision1->Base High Dielectric N2_Major Major Product: N2-Alkyl (Thermodynamic) Decision2->N2_Major NaH / 60°C+ N4_Major Major Product: N4-Alkyl (Kinetic/Steric) Decision2->N4_Major Steric Bulk at C9 or Specific Catalysis Mix Mixture (Difficult Sep) Decision2->Mix K2CO3 / RT

Figure 1: Decision tree for alkylation conditions. Note that N2-alkylation is the default thermodynamic sink for this scaffold.

Module 3: Experimental Protocols

Protocol 1: Regioselective Synthesis of N2-Methyl-triazinoindol-3-one

Use this protocol to force the thermodynamic N2 isomer.

  • Dissolution: Dissolve 1.0 mmol of the triazinoindol-3-one in anhydrous DMF (5 mL). Note: DMF promotes dissociation of the N-H proton better than acetone.

  • Deprotonation: Add NaH (60% dispersion, 1.2 mmol) at 0°C. Stir for 30 min. Observation: Gas evolution (H2) must cease.

  • Alkylation: Add MeI (1.1 mmol) dropwise.

  • Heating: Warm to 60–80°C for 4 hours. Why? Higher energy overcomes the barrier to the thermodynamic N2 product.

  • Quench: Pour into ice water. Filter the precipitate.[1]

  • Purification: Recrystallize from Ethanol/DMF. N2 isomers are typically more crystalline and higher melting than N4 isomers.

Protocol 2: Synthesis of the Linear Isomer (Prevention)

If you require the [6,5-b] fusion (linear) rather than the standard [5,6-b] (angular), you cannot use Isatin. You must start from Indole-2,3-diamine .

  • Caution: Most "linear" triazinoindoles in literature are actually misidentified angular [5,6-b] isomers. True linear synthesis requires oxidative cyclization of amidrazones.

Module 4: Definitive Characterization (The Evidence)

You cannot rely on 1H NMR chemical shift alone, as the difference between N2-Me and N4-Me is often <0.2 ppm. You must use 2D NMR .

The NOESY/ROESY Diagnostic Test

This is the self-validating system for your structure.

FeatureN2-Alkylated Isomer N4-Alkylated Isomer
Key NOE Contact Strong NOE between N-Alkyl protons and Indole N5-H (if unsubstituted).Strong NOE between N-Alkyl protons and Indole C9-H (benzene ring proton).
HMBC Correlation N-Alkyl protons correlate to C3 (carbonyl) and C9a (bridgehead).N-Alkyl protons correlate to C3 (carbonyl) and C4a (bridgehead).
C=O Shift (IR) Typically 1680–1700 cm⁻¹.Typically 1660–1680 cm⁻¹ (slightly lower due to conjugation).
Visualizing the NOE Logic

NOE_Logic Structure Unknown Isomer (N-Me Group) NOE_Exp Run NOESY/ROESY Structure->NOE_Exp Signal_A NOE to Indole N5-H (Pyrrole NH) NOE_Exp->Signal_A Cross-peak detected Signal_B NOE to Indole C9-H (Benzene CH) NOE_Exp->Signal_B Cross-peak detected Result_A Conclusion: N2-Alkylated Signal_A->Result_A Result_B Conclusion: N4-Alkylated Signal_B->Result_B

Figure 2: NMR assignment flow. The spatial proximity of the N-methyl group to the benzene ring (C9-H) is the definitive differentiator for the N4 isomer.

Frequently Asked Questions (FAQ)

Q: Why do I see a 50:50 mixture despite using NaH? A: You likely have steric hindrance at the indole N5 position or the C9 position. If N5 is alkylated with a bulky group (e.g., Benzyl), it sterically crowds the N4 position, pushing the reaction toward N2. However, electronic repulsion from the carbonyl can destabilize N2. Solution: Switch to a softer base (


) and lower temperature to see if kinetic control favors one isomer, then separate via HPLC (C18 column, Water/Acetonitrile gradient).

Q: My product is insoluble in everything. How do I characterize it? A: Triazinoindoles are notorious for


-stacking insolubility.
  • TFA-d: Dissolve a small amount in Trifluoroacetic acid-d (TFA-d). This protonates the system, breaking aggregates.

  • Solid State NMR: If available,

    
     CP-MAS NMR is definitive for distinguishing N2 vs N4 environments without solubility constraints.
    

Q: Can I convert the O-isomer to the N-isomer? A: Yes. The Chapman Rearrangement can sometimes migrate an O-alkyl group to a nitrogen at high temperatures, but for this scaffold, it is often degradative. It is better to re-synthesize using the correct "Soft/Hard" control (Module 2).

References

  • Morsy, J. M., et al. (2001).[2] "Synthesis of 1,2,4-triazino[5,6-b]indoles bearing 1,2,4-triazine moiety." Bollettino Chimico Farmaceutico.

  • Katritzky, A. R., et al. (2005).[3] "Low-temperature 1H and 13C NMR Spectra of N-substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles." Magnetic Resonance in Chemistry. (Provides analogous NMR logic for fused indole systems).

  • Lopatik, D. V., et al. (2025).[4] "Synthesis of S-aminoalkyl derivatives of 1,2,4-triazino[5,6-b]indole." Proceedings of the National Academy of Sciences of Belarus. (Details S-alkylation protocols).

  • Zhang, S., et al. (2016). "Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions." Green Processing and Synthesis. (Mechanistic insight into N-alkylation selectivity).

  • Elguero, J., et al. (1968). "Nuclear Magnetic Resonance Studies of Triazoles I - Tautomerism of 1,2,4-Triazole." Journal of Organic Chemistry. (Foundational text on triazole tautomerism).

Sources

Optimization

overcoming poor cellular permeability of triazinoindole compounds

Technical Support Center for Drug Discovery Status: Operational Ticket ID: TZI-PERM-001 Subject: Overcoming Poor Cellular Permeability of Triazinoindole Scaffolds Assigned Specialist: Senior Application Scientist, Lead O...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center for Drug Discovery

Status: Operational Ticket ID: TZI-PERM-001 Subject: Overcoming Poor Cellular Permeability of Triazinoindole Scaffolds Assigned Specialist: Senior Application Scientist, Lead Optimization Unit

Diagnostic Triage: Is it Permeability or Solubility?

Before modifying your scaffold, you must distinguish between thermodynamic solubility limits and true membrane impermeability . Triazinoindole derivatives (specifically 5H-[1,2,4]triazino[5,6-b]indole) are planar, rigid heterocycles. They often exhibit "brick dust" properties—high crystallinity and high melting points that mimic poor permeability in biological assays due to precipitation.

The Diagnostic Matrix Use this decision matrix to categorize your compound's failure mode.

ObservationAssay ResultRoot CauseRecommended Action
Scenario A High enzymatic potency (low nM)No cellular activity (IC50 > 10 µM)Turbidity in mediaSolubility Limited Use formulation fix (Cyclodextrin) or modify crystal packing (alkyl chains).
Scenario B High enzymatic potencyNo cellular activityClear media (Soluble)Permeability Limited Calculate TPSA. If >140 Ų, use prodrug strategy (mask NH).
Scenario C Good PAMPA permeabilityPoor Caco-2 (A-to-B) permeabilityEfflux Liability Compound is likely a P-gp substrate. Run Caco-2 + Verapamil.
Workflow Visualization: The Troubleshooting Logic

The following diagram illustrates the decision pathway for triazinoindole optimization.

Triazinoindole_Optimization Start Issue: Poor Cellular Activity CheckSol Step 1: Check Kinetic Solubility (Nephelometry/Turbidity) Start->CheckSol IsSoluble Is it Soluble in Media? CheckSol->IsSoluble SolubilityIssue Root Cause: Solubility ('Brick Dust' Molecule) IsSoluble->SolubilityIssue No (<5 µM) CheckPAMPA Step 2: Run PAMPA-DSC (Differental Shell) IsSoluble->CheckPAMPA Yes (>50 µM) FixSol Strategy: Disrupt Planarity (Add sp3 centers / Alkyl chains) SolubilityIssue->FixSol IsPermeable High Passive Permeability? CheckPAMPA->IsPermeable CheckEfflux Step 3: Caco-2 Bidirectional IsPermeable->CheckEfflux Yes PermIssue Root Cause: Polarity/H-Bonds (TPSA > 140) IsPermeable->PermIssue No EffluxPositive Root Cause: P-gp Efflux CheckEfflux->EffluxPositive B-A >> A-B ratio FixEfflux Strategy: Scaffold Hopping or Co-administration EffluxPositive->FixEfflux FixPerm Strategy: Prodrug (Mask NH) or Bioisostere PermIssue->FixPerm

Figure 1: Decision tree for isolating the cause of poor cellular potency in triazinoindole derivatives.

Chemical Optimization Strategies (SAR)

If your diagnostic confirms true permeability issues (Scenario B), the triazinoindole core likely violates Lipinski’s Rule of 5 regarding Hydrogen Bond Donors (HBD) or Polar Surface Area (TPSA). The triazine ring nitrogens and the indole NH contribute significantly to polarity.

Strategy A: The "Masking" Prodrug Approach

The indole NH (position 5 in 5H-triazino[5,6-b]indole) is a primary H-bond donor. Masking this with a lipophilic, hydrolyzable group is the most effective strategy.

  • Mechanism: Convert the active parent (Polar)

    
     Prodrug (Lipophilic) 
    
    
    
    Cell Entry
    
    
    Esterase Cleavage
    
    
    Active Parent.
  • Recommended Modification: N-alkoxycarbonyl or N-acyloxymethyl groups.

  • Evidence: Studies on similar fused indole systems show that N-masking can increase LogP from ~1.5 to >3.0, enabling passive diffusion [1, 4].

Strategy B: Reducing TPSA via Bioisosteres

If the triazine ring nitrogens are interacting unfavorably with the membrane bilayer:

  • Modification: Replace the 1,2,4-triazine ring with a deaza-analogue (e.g., pyrido[3,4-b]indole) if the N2 or N4 nitrogen is not essential for binding.

  • Impact: Reduces TPSA by approximately 12-15 Ų per nitrogen removal.

Assay Troubleshooting & Protocols

Standard assays often fail for triazinoindoles due to their tendency to aggregate or bind non-specifically to plasticware.

Protocol 1: Optimized PAMPA for Low-Solubility Compounds

Standard PAMPA often yields false negatives for triazinoindoles because the compound crashes out in the donor well.

Reagents:

  • Donor Buffer: PBS pH 7.4 + 20% Acetonitrile (ACN) or 2% HP-β-CD (Cyclodextrin).

  • Membrane: 2% DOPC in dodecane (simulates interstitial fluid).

  • Acceptor Buffer: PBS pH 7.4 + Scavenger (BSA 0.5%) to create a "sink" condition.

Step-by-Step Workflow:

  • Preparation: Dissolve triazinoindole in 100% DMSO (Stock 10 mM).

  • Dilution: Dilute stock into Donor Buffer (Final: 50 µM compound, 20% ACN). Crucial: The ACN keeps the "brick dust" molecule in solution so it can actually interact with the membrane [2].

  • Assembly: Add 300 µL to donor plate (bottom). Add 200 µL Acceptor Buffer to receiver plate (top).

  • Incubation: 5 hours at Room Temp (humidity chamber).

  • Analysis: Quantify via LC-MS/MS (UV detection is insufficiently sensitive for these low-solubility analogs) [3].

Protocol 2: Caco-2 with Mucin Protection

Triazinoindoles are often sticky. They bind to the plastic of the transwell plate, looking like they didn't permeate.

Modification:

  • Add Porcine Mucin (0.5% w/v) to the donor compartment.

  • Why? Mucin competes for non-specific binding sites and better mimics the in vivo gut environment, preventing artificial loss of compound to the plastic walls [5].

Frequently Asked Questions (FAQ)

Q: My compound has a LogP of 3.5 but still shows no permeability. Why? A: Check the Melting Point (MP) . Triazinoindoles often have MPs >250°C. High MP indicates high crystal lattice energy. Even if lipophilic, the energy required to break the crystal lattice to enter the membrane is too high.

  • Fix: Add a flexible alkyl chain or a "kink" (e.g., ortho-substitution) to the phenyl ring to disrupt crystal packing.

Q: The efflux ratio (B-A / A-B) in Caco-2 is 1.0, but permeability is low. Is it efflux? A: No. An efflux ratio of ~1.0 indicates passive diffusion (or equal transport). If the value is low (< 1 x


 cm/s), it is a passive permeability issue (polarity/size), not a transporter issue. If the ratio is >2.0, it is efflux.[1]

Q: Can I use DMSO to improve solubility in the cell assay? A: Be careful. Triazinoindoles can precipitate when diluted from DMSO into aqueous media (the "crashing out" effect).

  • Test: Perform a serial dilution in media and measure absorbance at 600nm. If OD600 rises, you have micro-precipitates. Limit DMSO to 0.5% and consider using a nano-suspension or albumin-bound formulation.

References

  • Prodrug Strategies for Nitrogen Heterocycles: Title: Prodrug Approach as a Strategy to Enhance Drug Permeability. Source: MDPI, Pharmaceutics (2025). URL:[Link][2][3]

  • PAMPA Methodology for Insoluble Compounds: Title: In vitro permeability of poorly aqueous soluble compounds using different solubilizers in the PAMPA assay. Source: PubMed / Eur J Pharm Sci. URL:[Link]

  • Triazinoindole Antiviral Properties & Structure: Title: Synthesis and antimicrobial activity of novel fused [1,2,4]triazino[5,6-b]indole derivatives.[4] Source: ResearchGate / Journal of Chemical Research. URL:[Link]

  • Prodrug Synthesis for Indoles: Title: Strategy-Level Prodrug Synthesis. Source: NIH / PMC (2023). URL:[Link]

  • Advanced Caco-2 Protocols: Title: Mucin-Protected Caco-2 Assay to Study Drug Permeation in the Presence of Complex Biorelevant Media.[5] Source: MDPI, Pharmaceutics (2022). URL:[Link][2][5][6]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,2-Dihydro-3h-[1,2,4]triazino[5,6-b]indol-3-one
Reactant of Route 2
1,2-Dihydro-3h-[1,2,4]triazino[5,6-b]indol-3-one
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